2-bromo-N-methyl-N-[(5-methylfuran-2-yl)methyl]benzenesulfonamide
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Overview
Description
2-Bromo-N-methyl-N-[(5-methylfuran-2-yl)methyl]benzenesulfonamide is a complex organic compound characterized by its bromine, methyl, and furan groups attached to a benzenesulfonamide core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-bromo-N-methyl-N-[(5-methylfuran-2-yl)methyl]benzenesulfonamide typically involves multiple steps, starting with the bromination of N-methyl-N-[(5-methylfuran-2-yl)methyl]benzenesulfonamide. The reaction conditions include the use of bromine in an inert solvent, such as dichloromethane, under controlled temperature and light conditions to prevent unwanted side reactions.
Industrial Production Methods: In an industrial setting, the compound is synthesized using large-scale reactors with precise control over temperature, pressure, and reactant concentrations. Continuous flow chemistry techniques may be employed to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: The bromine atom can be oxidized to form a bromate ion.
Reduction: The sulfonamide group can be reduced to an amine.
Substitution: The bromine atom can be substituted with other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) in an alkaline medium.
Reduction: Lithium aluminum hydride (LiAlH₄) in ether.
Substitution: Sodium iodide (NaI) in acetone.
Major Products Formed:
Oxidation: Bromate ion (BrO₃⁻).
Reduction: N-methyl-N-[(5-methylfuran-2-yl)methyl]benzenesulfonamide amine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a reagent in organic synthesis, particularly in the preparation of other sulfonamide derivatives.
Biology: The compound has shown potential in biological studies, particularly in the development of new pharmaceuticals due to its ability to interact with various biological targets.
Medicine: Research is ongoing to explore its medicinal properties, including its potential use as an anti-inflammatory or antimicrobial agent.
Industry: In the chemical industry, it is used as an intermediate in the synthesis of more complex molecules and materials.
Mechanism of Action
The mechanism by which 2-bromo-N-methyl-N-[(5-methylfuran-2-yl)methyl]benzenesulfonamide exerts its effects involves its interaction with specific molecular targets. The sulfonamide group can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
N-methyl-N-[(5-methylfuran-2-yl)methyl]benzenesulfonamide: Lacks the bromine atom.
2-bromo-N-[(5-methylfuran-2-yl)methyl]benzenesulfonamide: Lacks the N-methyl group.
2-bromo-N-methylbenzenesulfonamide: Lacks the furan group.
Uniqueness: The presence of both the bromine atom and the furan group in 2-bromo-N-methyl-N-[(5-methylfuran-2-yl)methyl]benzenesulfonamide makes it unique compared to its analogs
Properties
IUPAC Name |
2-bromo-N-methyl-N-[(5-methylfuran-2-yl)methyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14BrNO3S/c1-10-7-8-11(18-10)9-15(2)19(16,17)13-6-4-3-5-12(13)14/h3-8H,9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WLKAROYONKTMRZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)CN(C)S(=O)(=O)C2=CC=CC=C2Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14BrNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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